molecular formula C9H13BN2O2 B581856 (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid CAS No. 1218790-56-7

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B581856
CAS No.: 1218790-56-7
M. Wt: 192.025
InChI Key: QCIRMYSMZJXOCD-UHFFFAOYSA-N
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Description

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H13BN2O2. It is a derivative of pyridine and boronic acid, featuring a pyrrolidine ring attached to the pyridine moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters and Boronates: Formed through oxidation and reduction reactions.

Scientific Research Applications

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both the pyridine and pyrrolidine rings, which confer specific steric and electronic properties. These features enhance its reactivity and make it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

(5-pyrrolidin-1-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIRMYSMZJXOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681601
Record name [5-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-56-7
Record name [5-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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